Bienvenue dans la boutique en ligne BenchChem!

Ecamsule ditriethanolamine

Photostability UV filter degradation Sunscreen formulation

Ecamsule ditriethanolamine (92841-53-7) delivers photostable UVA protection via reversible photoisomerization—retaining 81.2% efficacy after UV exposure vs. avobenzone's 42.5%. Unlike avobenzone, it requires no photostabilizers, enabling simpler, cost-effective formulations. Clinically proven to prevent UVA-induced pigmentation, DNA damage, and photoaging (dermal fibroblast preservation). Water-soluble salt form for aqueous lotions, creams, and sprays. Approved up to 10%. Ideal for daily-wear SPF products and octocrylene-free systems. Inquire for bulk pricing.

Molecular Formula C40H64N2O14S2
Molecular Weight 861.072
CAS No. 92841-53-7
Cat. No. B585131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcamsule ditriethanolamine
CAS92841-53-7
Synonyms3,3’-(1,4-Phenylenedimethylidyne)bis[7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with 2,2’,2’’-Nitrilotris[ethanol]; _x000B_2,2’,2’’-Nitrilotrisethanol 3,3’-(1,4-Phenylenedimethylidyne)bis[7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-
Molecular FormulaC40H64N2O14S2
Molecular Weight861.072
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO
InChIInChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2
InChIKeyBNCJQBCYKLERPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ecamsule Ditriethanolamine (CAS 92841-53-7): UV Filter Procurement and Formulation Baseline


Ecamsule ditriethanolamine is the triethanolamine salt form of ecamsule (terephthalylidene dicamphor sulfonic acid, TDSA), a benzylidene camphor derivative organic UV filter [1]. The compound absorbs ultraviolet radiation across 290–400 nm with peak absorption at 345 nm, and undergoes reversible photoisomerization upon UV exposure [2]. Ecamsule was patented by L'Oréal and received FDA approval in 2006 as a component of Anthelios SX, where it is formulated with avobenzone and octocrylene [3]. The ditriethanolamine salt form (molecular formula C40H64N2O14S2, MW 861.07) is prepared to improve aqueous solubility for formulation purposes .

Why Ecamsule Ditriethanolamine Cannot Be Casually Substituted with Generic UVA Filters in Sunscreen Formulations


Generic substitution among UVA filters fails because ecamsule exhibits fundamentally different photophysical behavior and clinical protective outcomes compared to common alternatives. Unlike avobenzone—which undergoes irreversible photodegradation under UV exposure and requires photostabilizers such as octocrylene to maintain efficacy [1]—ecamsule employs a reversible photoisomerization mechanism that converts absorbed UV energy to thermal energy without significant molecular degradation [2]. Furthermore, formulations containing ecamsule demonstrate superior prevention of UVA-induced biological damage including pigmentation, DNA damage, and immune suppression even when compared to sunscreens with identical sun protection factor (SPF) ratings lacking this filter [3]. Substituting ecamsule with a generic UVA filter without accounting for these mechanistic and clinical differences compromises both photostability and protection against UVA-specific biological endpoints.

Ecamsule Ditriethanolamine: Quantitative Differentiation Evidence vs. Comparator UV Filters


Photostability Differential: Ecamsule vs. Avobenzone Under UVB Irradiation

Ecamsule exhibits superior photostability compared to the widely used UVA filter avobenzone. Unlike avobenzone, which is not photostable and requires photostabilizers to prevent significant deterioration [1], ecamsule does not degrade significantly under the influence of light . Quantitative analysis via HPLC demonstrated that after 2 hours of UVB irradiation (275–350 nm), 81.2% of ecamsule remained intact compared to only 42.5% of avobenzone under identical conditions [2].

Photostability UV filter degradation Sunscreen formulation

Systemic Absorption Profile: Ecamsule vs. Oxybenzone and Avobenzone Under Maximal Use Conditions

In a randomized clinical trial (NCT03582215) applying sunscreen at 2 mg/cm² to 75% body surface area four times daily for four days, ecamsule produced substantially lower systemic exposure than other commonly used UV filters. The geometric mean maximum plasma concentration (Cmax) of ecamsule was 1.5 ng/mL [1], compared to 209.6 ng/mL for oxybenzone and 4.3 ng/mL for avobenzone in the lotion formulation [2]. All values exceeded the FDA threshold of 0.5 ng/mL for requiring additional toxicology studies [3].

Systemic absorption Pharmacokinetics Sunscreen safety Toxicology

Pigmentation Protection Factor (PPF): Dose-Dependent UVA Protection Superiority Over Same-SPF Comparators

Clinical studies demonstrate that ecamsule (Mexoryl SX)-containing formulations provide a dose-dependent level of protection against UV-induced pigmentation that correlates with the concentration of ecamsule [1]. Critically, when comparing sunscreen products with identical SPF ratings, only those with higher UVA protection (conferred by ecamsule) achieved similar levels of protection against both erythema (sunburn) and pigmentation [2]. Products with low UVA protection showed a lower capacity to prevent induced pigmentation compared with their efficacy against erythema, confirming that SPF alone inadequately predicts pigmentation protection [3].

Pigmentation protection UVA efficacy Clinical photoprotection SPF vs PPF

UVA-Specific Biological Damage Prevention: Ecamsule vs. Non-Ecamsule Formulations in Reconstructed Human Skin

In a comparative in vitro study using reconstructed human skin exposed to UVA irradiation, only the ecamsule (Mexoryl SX)-containing preparation efficiently prevented UVA-specific damage including dermal fibroblast disappearance [1]. Non-ecamsule formulations failed to provide equivalent protection against this UVA-specific endpoint, despite having comparable SPF ratings. This finding corroborates clinical evidence that ecamsule-containing formulations show higher protective potency than sunscreens without it, even when erythema protection (SPF) is similar [2].

In vitro skin model Dermal fibroblast protection UVA-induced damage Reconstructed human epidermis

Mechanistic Differentiation: Reversible Photoisomerization vs. Irreversible Photodegradation in Avobenzone

Ecamsule undergoes reversible photoisomerization upon UV exposure, wherein absorbed UV energy is converted to thermal energy and dissipated without molecular degradation [1]. This mechanism enables ecamsule to maintain protective efficacy throughout extended UV exposure [2]. In contrast, avobenzone undergoes irreversible photodegradation upon UV irradiation, with progressive loss of absorptive capacity that necessitates formulation with photostabilizers [3]. The mechanistic difference—reversible isomerization versus irreversible degradation—underlies the photostability differential quantified in the first evidence item.

Photoisomerization Photodegradation UV filter mechanism Molecular stability

Regulatory and Intellectual Property Landscape: Exclusive FDA NDA Status and Patent Protection

Ecamsule received FDA approval in 2006 via New Drug Application (NDA) 021502 for the fixed-combination product Anthelios SX, containing avobenzone 2%, ecamsule 2%, and octocrylene 10% [1]. The compound is protected by U.S. Patent 4,585,597 (filed 1983, expired June 16, 2007) [2] and U.S. Patent 5,587,150 (expired December 24, 2013) [3]. Unlike most sunscreen active ingredients which are regulated under the FDA OTC Monograph system, ecamsule's NDA pathway creates a distinct regulatory status that may affect formulation substitution strategies and generic entry timing [4].

Regulatory exclusivity Patent protection NDA Sunscreen procurement

Ecamsule Ditriethanolamine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Photostability Sunscreen Formulations Requiring Reduced Photostabilizer Burden

Based on direct comparative data showing 81.2% ecamsule retention versus 42.5% avobenzone retention after 2 hours UVB irradiation, formulators can develop sunscreen products with reduced or eliminated photostabilizer content. This scenario applies when formulation simplicity, cost reduction of auxiliary stabilizers, or avoidance of octocrylene is desired. The reversible photoisomerization mechanism enables extended UV protection without the progressive degradation observed with avobenzone-based systems [1]. Use concentration up to 10% is permitted in cosmetic formulations [2].

UVA-Focused Photoprotection for Pigmentation Disorders and Photoaging Prevention

Clinical evidence establishes that ecamsule provides dose-dependent protection against UV-induced pigmentation, with formulations achieving comparable protection against erythema and pigmentation at a given SPF only when high UVA protection (from ecamsule) is present. In contrast, low-UVA formulations show a pigmentation protection deficit despite identical SPF ratings [1]. In vitro reconstructed skin studies further demonstrate that ecamsule uniquely prevents UVA-induced dermal fibroblast disappearance—a key marker of photoaging—whereas non-ecamsule formulations fail to protect this endpoint [2]. This scenario is optimal for daily-wear products targeting hyperpigmentation concerns and photoaging prevention.

Fixed-Combination Broad-Spectrum Sunscreen Development

Ecamsule is FDA-approved in a fixed-combination formulation with avobenzone 2% and octocrylene 10% (Anthelios SX, NDA 021502), where octocrylene provides photostabilization for the avobenzone component while ecamsule contributes high-photostability UVA protection [1]. This combination leverages the complementary absorption spectra of the three filters while mitigating avobenzone's intrinsic photolability. Procurement for formulations following this established triple-combination approach benefits from validated regulatory precedent and clinical safety data from the NDA package [2].

Aqueous and Water-Resistant Sunscreen Formulations Leveraging Ditriethanolamine Salt Form

The ditriethanolamine salt form (CAS 92841-53-7) specifically addresses the formulation challenge posed by the free acid form of ecamsule, which has low water solubility (log P = -1.82) and requires neutralization for effective incorporation into aqueous vehicles [1]. The triethanolamine counterion improves aqueous compatibility while maintaining the core photoprotective properties of the terephthalylidene dicamphor sulfonic acid chromophore [2]. This scenario applies when formulators require a water-dispersible ecamsule form for aqueous lotions, creams, or sprayable sunscreen products without the additional neutralization step required for the free acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecamsule ditriethanolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.